2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid
Overview
Description
2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid is a compound that belongs to the indole family, which is known for its significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Preparation Methods
The synthesis of 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid involves several steps. One common method includes a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction, and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives, including this compound, are studied for their role in cell signaling and metabolism.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
4-methylsulfonylphenyl indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
What sets this compound apart is its unique combination of the indole ring with a methylsulfonylamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(methanesulfonamido)indol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-18(16,17)12-9-3-2-4-10-8(9)5-6-13(10)7-11(14)15/h2-6,12H,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMHSXKKTHDYAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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